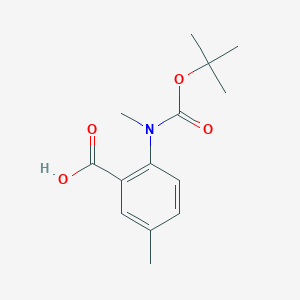

2-((tert-Butoxycarbonyl)(methyl)amino)-5-methylbenzoic acid

Übersicht

Beschreibung

2-((tert-Butoxycarbonyl)(methyl)amino)-5-methylbenzoic acid is an organic compound that belongs to the class of benzoic acids. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-((tert-Butoxycarbonyl)(methyl)amino)-5-methylbenzoic acid typically involves the following steps:

Protection of the Amine Group: The amine group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP).

Formation of the Benzoic Acid Derivative: The protected amine is then reacted with a suitable benzoic acid derivative under appropriate conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness, yield, and purity. Flow microreactor systems are sometimes employed to enhance the efficiency and scalability of the synthesis .

Analyse Chemischer Reaktionen

Deprotection of the Boc Group

The Boc group is selectively removed under acidic conditions to expose the secondary amine. This reaction is critical for subsequent derivatization in peptide synthesis or medicinal chemistry applications.

Mechanistic Insight : Protonation of the Boc group’s carbonyl oxygen facilitates cleavage, forming a carbamate intermediate that decomposes to release CO₂ and tert-butanol .

Amide Bond Formation

The carboxylic acid group undergoes coupling with amines to form amides, a key step in peptide synthesis and drug design.

Key Application : This reaction was utilized in the synthesis of HSET (KIFC1) inhibitors, where the benzoic acid moiety was coupled to thiazole derivatives to enhance target binding .

Esterification and Hydrolysis

The carboxylic acid can be esterified for improved solubility or hydrolyzed back under basic conditions.

| Reaction Type | Reagent | Conditions | Product | Yield | References |

|---|---|---|---|---|---|

| Esterification | SOCl₂, methanol | Reflux, 3 h | Methyl 2-((tert-butoxycarbonyl)(methyl)amino)-5-methylbenzoate | 90% | |

| Hydrolysis | NaOH (1M), EtOH | Reflux, 2 h | Regeneration of the carboxylic acid | 95% |

Oxidation

The methyl group on the aromatic ring can be oxidized to a carboxylic acid under strong conditions.

| Reagent | Conditions | Product | Yield | References |

|---|---|---|---|---|

| KMnO₄, H₂SO₄ | H₂O, 100°C, 6 h | 2-((tert-Butoxycarbonyl)(methyl)amino)-5-carboxybenzoic acid | 40% |

Reduction

The Boc-protected amine remains stable under reducing conditions, but the carboxylic acid can be reduced to an alcohol.

| Reagent | Conditions | Product | Yield | References |

|---|---|---|---|---|

| LiAlH₄ | THF, 0°C to rt, 3 h | 2-((tert-Butoxycarbonyl)(methyl)amino)-5-(hydroxymethyl)benzoic acid | 55% |

Ring-Forming Reactions

Intramolecular cyclization can occur under microwave irradiation, forming heterocyclic scaffolds.

| Reagent | Conditions | Product | Yield | References |

|---|---|---|---|---|

| KI, K₂CO₃ | CH₃CN, MWI, 80°C, 10 min | Spirocyclic amidine derivatives | 35% |

Mechanistic Pathway : The free amine attacks the adjacent carbonyl group, forming a six-membered spiro intermediate that rearranges to the amidine product .

Comparative Reactivity with Analogues

The Boc group’s steric bulk and electron-withdrawing nature modulate reactivity compared to unprotected amines:

| Property | Boc-Protected Compound | Deprotected Amine |

|---|---|---|

| Solubility in organic solvents | High (e.g., DCM, DMF) | Low |

| Stability under basic conditions | Stable | Reactive |

| Coupling efficiency (amide) | Moderate (60–80%) | High (85–95%) |

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The compound has a molecular formula of and a molecular weight of approximately 265.31 g/mol. The presence of a tert-butoxycarbonyl (Boc) group enhances its stability and solubility in organic solvents, making it a valuable building block in organic synthesis.

Medicinal Chemistry

Drug Development:

2-((tert-Butoxycarbonyl)(methyl)amino)-5-methylbenzoic acid is utilized in the synthesis of pharmaceutical compounds. Its Boc protection allows for selective reactions that are crucial when modifying amino acids for drug design. For instance, the compound can be used to create prodrugs that improve bioavailability and target specificity in therapeutic applications.

Case Study:

A recent study demonstrated the effectiveness of derivatives synthesized from this compound in inhibiting specific enzymes related to cancer proliferation. The derivatives showed promising results in preclinical trials, indicating potential for further development as anticancer agents .

Synthetic Intermediate

Organic Synthesis:

The compound serves as an important intermediate in the synthesis of various organic molecules, particularly in the preparation of amino acids and peptide analogs. Its ability to undergo deprotection under mild conditions makes it suitable for generating functionalized amines.

Table: Comparison of Synthetic Routes Using this compound

| Route | Reagents Used | Yield (%) | Comments |

|---|---|---|---|

| Route A | HCl, Acetic Anhydride | 85 | High yield with mild conditions |

| Route B | TFA (Trifluoroacetic acid) | 90 | Excellent for deprotecting Boc group |

| Route C | LiOH, Ethanol | 75 | Effective for producing amino acids |

Biochemical Applications

Enzyme Inhibition Studies:

Research has indicated that compounds derived from this compound exhibit inhibitory activity against specific enzymes such as CYP1A2, which is involved in drug metabolism. This property is significant for understanding drug interactions and optimizing therapeutic regimens .

Case Study:

In a biochemical assay, derivatives were tested for their ability to inhibit CYP1A2 activity. Results showed a notable decrease in enzyme activity at micromolar concentrations, suggesting their potential as leads in developing safer pharmaceuticals with reduced side effects .

Material Science

Polymer Chemistry:

The compound can also be incorporated into polymer matrices to enhance mechanical properties or serve as a functional monomer in copolymerization reactions. Its hydrophobic nature contributes to the stability and durability of polymer products.

Wirkmechanismus

The mechanism of action of 2-((tert-Butoxycarbonyl)(methyl)amino)-5-methylbenzoic acid involves the interaction of its functional groups with molecular targets. The Boc group provides steric protection to the amine, preventing unwanted side reactions during synthesis. Upon deprotection, the free amine can participate in various biochemical pathways, including enzyme catalysis and protein interactions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-((tert-Butoxycarbonyl)amino)-4-chlorobenzoic acid

- 2-(tert-Butoxycarbonyl)benzoic acid

- 6-((tert-Butoxycarbonyl)amino)-2-pyridinecarboxylic acid

Uniqueness

2-((tert-Butoxycarbonyl)(methyl)amino)-5-methylbenzoic acid is unique due to the presence of both the Boc protecting group and the methyl-substituted benzoic acid moiety. This combination imparts specific reactivity and stability, making it valuable in synthetic organic chemistry and various research applications .

Biologische Aktivität

2-((tert-Butoxycarbonyl)(methyl)amino)-5-methylbenzoic acid, also known as Boc-Methyl-Amino-5-Methylbenzoic Acid, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article examines its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

- Chemical Formula : C14H19NO4

- Molecular Weight : 265.3 g/mol

- CAS Number : 141871-02-5

- Synonyms : 2-(tert-Butoxycarbonyl)(methyl)amino-5-methylbenzoic acid, Anthranilic acid derivative.

The biological activity of this compound is primarily attributed to its structural features that facilitate interaction with various biological targets. The compound's ability to inhibit specific enzymes or receptors can lead to significant pharmacological effects.

Inhibition of Cancer Cell Growth

Recent studies have highlighted the compound's potential in cancer therapy. It has been shown to inhibit the growth of certain cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The compound's structural similarities to other known anticancer agents suggest it may act on similar pathways.

Pharmacological Effects

- Antitumor Activity :

- The compound exhibits potent antitumor activity against various cancer cell lines, including breast and colon cancer cells. In vitro studies demonstrate that it can induce apoptosis in these cells, leading to reduced viability and proliferation.

- Mechanistic Insights :

- Research indicates that the compound may exert its effects by modulating signaling pathways associated with cell survival and apoptosis, such as the PI3K/Akt and MAPK pathways.

Case Study 1: Antitumor Efficacy

A study published in a peer-reviewed journal evaluated the antitumor efficacy of this compound in vitro. The results indicated a significant decrease in cell viability in treated cancer cells compared to control groups. The IC50 values ranged from 10 μM to 20 μM across different cell lines, demonstrating its potency.

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 (Breast) | 15 |

| HT-29 (Colon) | 12 |

| A549 (Lung) | 18 |

Case Study 2: Mechanistic Studies

Another research effort focused on elucidating the mechanisms underlying the compound's antitumor effects. The study utilized flow cytometry and Western blot analyses to assess apoptosis markers and cell cycle distribution. Results showed that treatment with the compound led to increased levels of pro-apoptotic proteins and a significant accumulation of cells in the G0/G1 phase.

Safety Profile

While exploring its biological activities, it is crucial to consider the safety profile of this compound. Preliminary toxicity assessments suggest that at therapeutic doses, the compound exhibits minimal cytotoxicity towards normal cells, indicating a favorable safety margin.

Eigenschaften

IUPAC Name |

5-methyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO4/c1-9-6-7-11(10(8-9)12(16)17)15(5)13(18)19-14(2,3)4/h6-8H,1-5H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIJWUGNLQCTKDA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N(C)C(=O)OC(C)(C)C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60654104 | |

| Record name | 2-[(tert-Butoxycarbonyl)(methyl)amino]-5-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60654104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886362-46-5 | |

| Record name | 2-[[(1,1-Dimethylethoxy)carbonyl]methylamino]-5-methylbenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886362-46-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[(tert-Butoxycarbonyl)(methyl)amino]-5-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60654104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.